

# Application Notes and Protocols: Myocardial AT1R Imaging Using KR31173

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Compound of Interest		
Compound Name:	KR31173	
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### Introduction

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The Angiotensin II Type 1 Receptor (AT1R) is a critical component of the renin-angiotensin system (RAS) and plays a pivotal role in cardiovascular physiology and pathology.[1][2] Overactivation of AT1R is implicated in hypertension, cardiac hypertrophy, and the adverse cardiac remodeling that follows myocardial infarction.[3][4][5][6] Visualizing and quantifying AT1R expression noninvasively in the myocardium provides invaluable insights for understanding disease mechanisms, developing novel therapeutics, and potentially guiding patient-specific treatments.

KR31173 is a potent and selective AT1R antagonist.[1] When radiolabeled with Carbon-11 ([11C]KR31173), it serves as a highly effective radiotracer for Positron Emission Tomography (PET), enabling the in vivo imaging and quantification of AT1R density in various tissues, including the heart.[1][7] Studies have demonstrated the feasibility of using [11C]KR31173 PET imaging to detect AT1R upregulation in animal models of myocardial infarction and have translated its use to human subjects.[4][5][8][9] The primary limitation of [11C]KR31173 is the short 20-minute half-life of Carbon-11, which restricts its use to facilities with an on-site cyclotron.[10][11]

These notes provide detailed information and protocols for researchers, scientists, and drug development professionals on the application of [11C]KR31173 for myocardial AT1R imaging.

## **Quantitative Data Summary**



The following tables summarize the key characteristics and in vivo performance of [11C]KR31173.

Table 1: Binding Affinity of KR31173

Compound	Target	Assay Condition	IC50 (nM)	Reference
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| **KR31173** | AT1R | Rat liver homogenates | 3.27 |[1] |

Table 2: Ex Vivo Biodistribution of [11C]KR31173 in CD-1 Mice (60 minutes post-injection)

Organ	Mean % Injected Dose / gram (%ID/g)	Standard Deviation
Adrenals	27.3	± 6.4
Kidneys	11.3	± 1.0
Liver	8.9	± 0.6
Lungs	5.75	± 0.5
Heart	2.5	± 0.4

Data sourced from Mathews WB, et al. (2009).[1]

Table 3: Specific Binding of [11C]KR31173 in Various Species and Tissues



Species	Organ(s)	Specific Binding Rate	Blocking Agent
Mouse	Adrenals, Kidneys, Lungs, Heart	80 - 90%	SK-1080 (AT1R antagonist)
Dog	Renal Cortex	~92-95%	SK-1080 (AT1R antagonist)
Baboon	Renal Cortex	81%	Potent AT1R antagonist

Data compiled from multiple studies.[1][12]

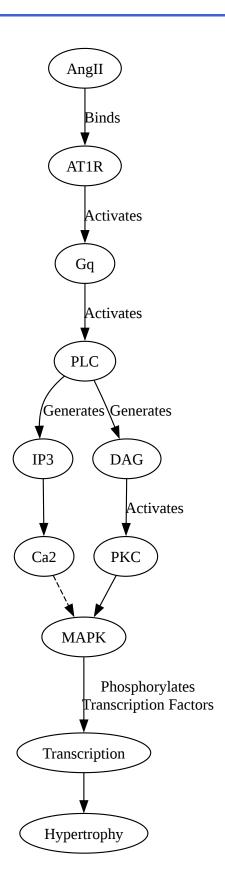
Table 4: Myocardial Retention of [11C]KR31173 in Porcine and Human Subjects

Subject	Condition	Myocardial Retention (%/min)	Standard Deviation
Pig	<b>Healthy Control</b>	5.8	± 0.4
Pig	Post-Myocardial Infarction (Infarct Zone)	8.7	± 0.8
Pig	Post-Myocardial Infarction (Remote Zone)	7.1	± 0.3
Human	Healthy Volunteer (Baseline)	1.27	± 0.09
Human	Healthy Volunteer (Post-Olmesartan Block)	0.63	± 0.17

Data compiled from Fukushima K, et al. (2012) and Bravo PE, et al. (2012).[4][5][8]

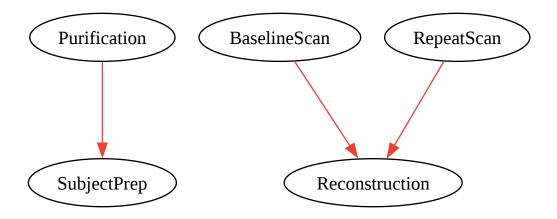
## **Signaling Pathway and Experimental Workflow**





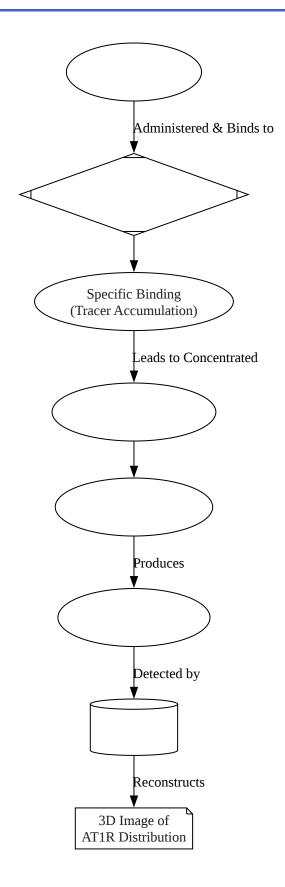
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## **Experimental Protocols**

The following protocols are generalized from published literature.[1][4][5][12] Researchers should adapt them to their specific experimental setup, animal model, and institutional guidelines.

This protocol is based on an improved synthesis method which enhances specific binding.[1]

#### Materials:

- KR31173 precursor (tetrazole-protected hydroxy precursor)
- [11C]Methyl iodide ([11C]CH3I), produced from a cyclotron
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (for hydrolysis)
- HPLC system for purification
- Sterile, pyrogen-free saline for formulation

#### Procedure:

- [11C]Methyl Iodide Production: Produce [11C]CO2 or [11C]CH4 via a medical cyclotron.
   Convert the initial product to [11C]CH3I using established automated synthesis modules.
- Radiolabeling Reaction: Trap the gaseous [11C]CH3I in a reaction vessel containing the KR31173 precursor dissolved in anhydrous THF.
- Heating: Heat the reaction mixture to facilitate the coupling reaction. Optimal time and temperature should be determined empirically but are typically in the range of 1-5 minutes at 80-120°C.
- Deprotection: After the coupling, evaporate the THF. Add an acidic solution (e.g., 1N HCl) and heat to remove the tetrazole protecting group via acid hydrolysis.



- Purification: Neutralize the reaction mixture and purify the crude product using a semipreparative HPLC system to isolate [11C]KR31173 from unreacted precursor and byproducts.
- Formulation: The collected HPLC fraction containing [11C]KR31173 is evaporated to remove the organic solvent and then reformulated in a sterile, pyrogen-free saline solution, typically containing a small percentage of ethanol, for injection.
- Quality Control: Before injection, verify the radiochemical purity (>95%) and specific activity
  of the final product.

This protocol is used to determine the tissue distribution of the radiotracer and confirm target engagement.

#### Materials:

- [11C]KR31173 formulated for injection
- Rodent model (e.g., CD-1 mice, Sprague-Dawley rats)
- Blocking agents (optional): AT1R antagonist (e.g., SK-1080, Olmesartan), AT2R antagonist (e.g., PD123,319)
- Gamma counter, dissection tools, and precision scale

#### Procedure:

- Animal Groups: Prepare multiple groups of animals (n=4-5 per group). A typical study includes a baseline (saline pre-treatment) group, an AT1R blocking group, and an AT2R blocking group to demonstrate specificity.[1]
- Pre-treatment (for blocking studies): Administer the blocking agent (e.g., SK-1080, 2 mg/kg)
  or saline via intraperitoneal (IP) or intravenous (IV) injection 30 minutes prior to radiotracer
  injection.[1]
- Radiotracer Administration: Inject a known quantity (e.g., ~21 MBq) of [11C]KR31173 via the tail vein.[1] Record the precise injected dose for each animal.



- Uptake Period: Allow the radiotracer to distribute for a set period (e.g., 60 minutes).[1]
- Euthanasia and Dissection: At the designated time point, euthanize the animal according to approved institutional protocols. Rapidly dissect key organs (heart, lungs, liver, kidneys, adrenals, muscle, brain) and collect a blood sample.
- Sample Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter, correcting for background and physical decay back to the time of injection.
- Data Analysis: Calculate the tracer uptake as the percentage of the injected dose per gram
  of tissue (%ID/g). Compare the uptake in the baseline group to the blocking groups to
  determine specific binding.

This protocol outlines a dynamic PET/CT scan to quantify myocardial AT1R expression.

#### Materials:

- [11C]KR31173 formulated for injection
- PET/CT scanner
- Animal model (e.g., pig, rat) or human subject
- Anesthesia and physiological monitoring equipment
- Arterial line for blood sampling (for generating an arterial input function)
- Blocking agent (e.g., Olmesartan 40 mg for humans) for specificity studies[8]

#### Procedure:

Subject Preparation: Subjects (animal or human) should be fasted to reduce physiological
variability. Anesthetize animal subjects and maintain anesthesia throughout the scan. For
human studies, position the subject comfortably in the scanner. Place IV catheters for tracer
injection and arterial catheters for blood sampling.



- Transmission Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization of the heart.
- Dynamic PET Acquisition: Start the dynamic PET scan acquisition. A few minutes into the scan, administer a bolus injection of [11C]KR31173 (e.g., ~345 MBq for a baboon, ~740 MBq for a human).[1][8]
- Scan Duration: Continue the dynamic scan for 40-90 minutes to capture the tracer kinetics (uptake and washout).[8][13]
- Arterial Blood Sampling: If an arterial input function is required for kinetic modeling, draw
  frequent arterial blood samples throughout the scan, particularly in the first few minutes, to
  measure the concentration of the radiotracer in whole blood and plasma over time.
- Blocking Study (Optional): To confirm binding specificity, the imaging session can be repeated on a separate day after administration of an AT1R blocker. For example, in human studies, a 40mg oral dose of Olmesartan can be given 3 hours prior to the second [11C]KR31173 injection and scan.[5][8]
- Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames, applying corrections for attenuation, scatter, and radioactive decay.
- Image Analysis:
  - Co-register the PET and CT images.
  - Define regions of interest (ROIs) over the left ventricular myocardium.
  - Generate time-activity curves (TACs) by plotting the radioactivity concentration within the myocardial ROIs against time.
  - Quantify radiotracer retention using appropriate kinetic models (e.g., Logan graphical analysis) or by calculating a retention index.[1][8] This provides a quantitative measure of AT1R binding.

## **Applications and Considerations**



- Preclinical Research: [11C]KR31173 is a valuable tool for studying AT1R dynamics in animal models of cardiovascular disease, such as myocardial infarction, heart failure, and hypertension.[4][9] It can be used to assess the efficacy of new drugs targeting the reninangiotensin system.
- Translational and Clinical Research: First-in-human studies have shown the safety and
  feasibility of imaging myocardial AT1R with [11C]KR31173.[4][5][8] This technique could help
  identify patients at risk for adverse remodeling post-infarction and monitor therapeutic
  responses.[10]
- Limitations: The primary drawback is the 20-minute half-life of 11C, which necessitates an on-site cyclotron and rapid synthesis, limiting widespread clinical application.[10][11] This has spurred the development of 18F-labeled AT1R ligands.[10][14][15]
- Image Quantification: Liver activity can be high and in close proximity to the inferior wall of the heart, potentially causing spillover and scatter artifacts that may affect the accuracy of quantification in that region.[8] Careful image analysis and correction methods are important.

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